![molecular formula C28H53N2O7PS B1669348 CV-3988 CAS No. 85703-73-7](/img/structure/B1669348.png)
CV-3988
説明
CV-3988 is a specific antagonist of PAF-R (platelet-activating factor receptor), blocking signaling events correlated to the expression and binding of PAF to the PAF-R (Ki = 0.872 μM). This compound has close structural similarity to PAF allowing recognition by the receptor, where it then associates strongly to the binding site and blocks the activating interaction with PAF.
科学的研究の応用
Inhibition of Platelet Activation
CV-3988 has been shown to effectively inhibit platelet activation induced by various stimuli, including collagen and calcium. Research indicates that it can block platelet activation at concentrations as low as . This property makes this compound valuable in studies investigating thrombotic conditions and platelet-related disorders.
Case Study: Platelet Activation Inhibition
- Objective : To assess the inhibitory effects of this compound on platelet activation.
- Methodology : In vitro assays were conducted using human platelets exposed to PAF and other activators.
- Findings : this compound significantly reduced platelet aggregation in response to PAF, establishing its role as a potent antagonist .
Neuroprotective Effects
This compound has demonstrated potential neuroprotective effects, particularly in models of neuroinflammation. In a study involving alkali burn-induced choroidal neovascularization (CNV), this compound reduced CNV severity and attenuated the expression of PAF-receptor mRNA . This suggests its applicability in treating retinal diseases and conditions associated with neuroinflammation.
Case Study: Neuroprotection in CNV
- Objective : To evaluate the effects of this compound on CNV caused by alkali burns.
- Methodology : Mice were subjected to alkali burns, followed by treatment with this compound.
- Findings : The treatment resulted in reduced CNV and inflammatory markers, indicating potential therapeutic benefits for retinal disorders .
Mitigation of Oxidative Stress
Research indicates that this compound can attenuate oxidative stress in cellular models. In studies examining welding fume exposure, this compound was shown to block PAF receptor activity, which is linked to oxidative damage . This property can be crucial for developing interventions against oxidative stress-related diseases.
Case Study: Oxidative Stress Reduction
- Objective : To investigate the impact of this compound on oxidative stress induced by welding fumes.
- Methodology : A549 and BEAS-2B cell lines were treated with welding fume extracts in the presence of this compound.
- Findings : The compound significantly reduced markers of oxidative stress, highlighting its potential use in occupational health settings .
Respiratory Health Applications
The compound's ability to modulate inflammatory responses makes it relevant for respiratory health applications. Studies have shown that this compound can inhibit inflammatory responses in models of lung injury caused by exposure to harmful substances such as welding fumes .
Case Study: Lung Injury Modulation
- Objective : To assess the effects of this compound on lung inflammation caused by welding fumes.
- Methodology : Rats were exposed to welding fume suspensions and subsequently treated with this compound.
- Findings : Treatment with this compound led to decreased lung inflammation and improved recovery metrics, suggesting its potential as a therapeutic agent for respiratory diseases .
Eosinophil Degranulation Inhibition
This compound has also been studied for its effects on eosinophil degranulation, which is relevant in allergic responses and asthma. It has been shown to have no impact on PAF-mediated degranulation, indicating its specificity .
Case Study: Eosinophil Response
- Objective : To determine the effect of this compound on eosinophil activation.
- Methodology : Eosinophils were isolated from human subjects and treated with PAF in the presence or absence of this compound.
- Findings : The antagonist did not affect eosinophil degranulation, reinforcing its specificity for PAF pathways .
Summary Table
作用機序
Target of Action
CV-3988 is a specific inhibitor of the platelet-activating factor (PAF) . PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and anaphylaxis .
Mode of Action
This compound acts as an antagonist to PAF, meaning it binds to the PAF receptor and blocks its activation . By doing so, it inhibits the action of PAF both in vitro and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PAF signaling pathway . By blocking the PAF receptor, this compound prevents the downstream effects of PAF activation, which include platelet aggregation and inflammation .
Result of Action
The primary result of this compound’s action is the inhibition of PAF-induced responses . This includes reducing platelet sensitivity to PAF , suppressing anaphylactic shock in certain mouse strains , and preserving heart and lung function during transplantation .
Action Environment
The efficacy of this compound can be influenced by various factors. Additionally, the compound’s effectiveness in preserving heart and lung function during transplantation suggests it may be particularly useful in ischemic environments .
生化学分析
Biochemical Properties
CV-3988 plays a crucial role in biochemical reactions by acting as a selective antagonist of platelet-activating factor (PAF). It interacts with the PAF receptor, inhibiting the binding of PAF to its receptor site . This interaction prevents the downstream signaling pathways that PAF would typically activate, thereby modulating various physiological responses. The compound’s ability to inhibit PAF makes it useful in studying inflammatory responses and other PAF-related processes.
Cellular Effects
This compound has been shown to influence various cellular processes. By blocking the PAF receptor, it affects cell signaling pathways that are involved in inflammation, immune responses, and platelet aggregation . This compound can modulate gene expression and cellular metabolism by preventing PAF-induced activation of these pathways. For instance, in studies involving heart and lung preservation for transplantation, this compound demonstrated protective effects against ischemia-reperfusion injury by reducing oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PAF receptor, thereby inhibiting PAF from exerting its effects. This competitive inhibition prevents the activation of G-protein coupled receptor signaling pathways that PAF would normally trigger . As a result, the downstream effects, such as the release of inflammatory mediators and platelet aggregation, are suppressed. This mechanism highlights the compound’s potential in therapeutic applications where PAF-related pathways are implicated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on PAF over extended periods . Long-term studies in vitro and in vivo have demonstrated that this compound can provide sustained protection against PAF-induced cellular damage, although its effectiveness may diminish with prolonged exposure due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAF-induced responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in blood parameters and potential organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolic processing in the liver, where it is converted into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and duration of action. Understanding these pathways is essential for optimizing the use of this compound in clinical and research settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once administered, the compound is distributed throughout the body, with a particular affinity for tissues involved in inflammatory responses. Its localization and accumulation in these tissues enhance its therapeutic potential by ensuring targeted inhibition of PAF-related pathways.
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with the PAF receptor . This localization is crucial for its function as a PAF antagonist, as it allows the compound to effectively compete with PAF for receptor binding. Additionally, any post-translational modifications that direct this compound to specific cellular compartments can further influence its activity and efficacy.
生物活性
CV-3988 is a potent antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in various inflammatory processes. This article explores the biological activity of this compound based on diverse research findings, including its effects on vascular permeability, eosinophil degranulation, and macrophage functions.
This compound acts primarily as a PAF receptor antagonist. It inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that lead to inflammation and other biological responses. Studies have demonstrated that this compound can significantly reduce PAF-induced vascular permeability and other inflammatory responses.
Key Research Findings
-
Inhibition of Vascular Permeability :
- This compound has been shown to inhibit the increase in vascular permeability induced by PAF in both rat and rabbit models. The inhibition is dose-dependent, with significant effects observed at various concentrations. For instance, in rabbit skin models, this compound administered intravenously inhibited PAF-induced plasma leakage by 73-80% and reduced responses to other inflammatory mediators by 40-60% .
-
Eosinophil Activation :
- In studies involving mouse eosinophils, this compound did not significantly impact PAF-mediated degranulation or cytokine release when used at a concentration of 10 μM. This suggests that while this compound is effective against certain inflammatory pathways, its efficacy may vary depending on the specific immune cell type and context .
-
Macrophage Function :
- Research indicates that this compound treatment alters macrophage activity concerning apoptotic cell clearance. In experiments where macrophages were treated with this compound, there was a notable decrease in the phagocytosis of apoptotic cells, indicating that PAFR engagement is crucial for this process. Specifically, this compound treatment reduced phagocytosis by approximately 79% .
Data Summary
Case Studies
- Inflammation Models :
-
Welding Fume Exposure :
- A study investigating the health impacts of welding fumes noted that both this compound and N-acetylcysteine reduced inflammatory responses in macrophages exposed to welding fumes. This highlights the potential therapeutic role of this compound in mitigating inflammation caused by environmental toxins .
特性
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKTASGTFXJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276040, DTXSID701006301 | |
Record name | CV-3988 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85703-73-7, 92203-21-9 | |
Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CV 3988 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CV-3988 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。